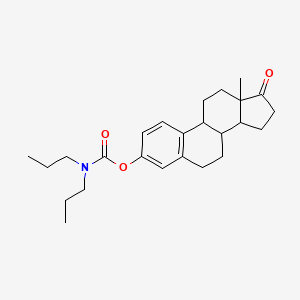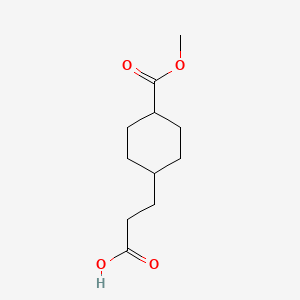
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one is a synthetic compound derived from the steroidal structure of estradiol. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. Its unique structure allows it to interact with specific biological targets, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with estradiol, a naturally occurring steroid.
Functional Group Modification: The hydroxyl groups on estradiol are protected using suitable protecting groups.
Introduction of Dipropylamino Group: The dipropylamino group is introduced through a series of reactions, including amination and carbonylation.
Formation of the Final Compound: The protected hydroxyl groups are deprotected, and the final compound is formed through esterification reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex steroidal compounds.
Biology: Researchers study its interactions with cellular receptors to understand its biological activity.
Medicine: It has potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one involves its interaction with specific molecular targets, such as estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. This modulation can lead to effects like cell proliferation, differentiation, and apoptosis, depending on the context of its use.
Comparación Con Compuestos Similares
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one can be compared with other similar compounds, such as:
Estradiol: The parent compound, which has a similar steroidal structure but lacks the dipropylamino group.
Estrone: Another naturally occurring estrogen with a ketone group at the C17 position.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
The uniqueness of this compound lies in its modified structure, which imparts different biological activities and potential therapeutic applications compared to its analogs.
Propiedades
Fórmula molecular |
C25H35NO3 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-dipropylcarbamate |
InChI |
InChI=1S/C25H35NO3/c1-4-14-26(15-5-2)24(28)29-18-7-9-19-17(16-18)6-8-21-20(19)12-13-25(3)22(21)10-11-23(25)27/h7,9,16,20-22H,4-6,8,10-15H2,1-3H3 |
Clave InChI |
SHFOTONKLZJXED-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)





![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)

